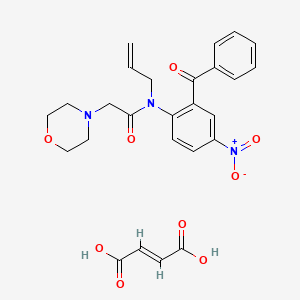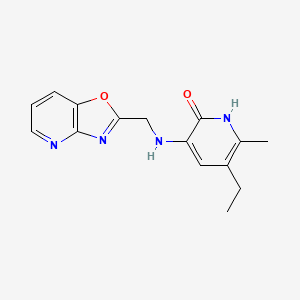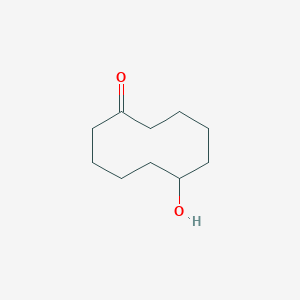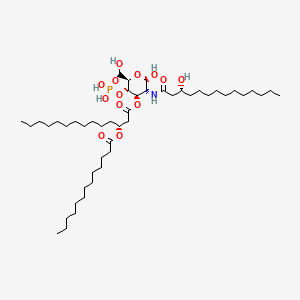
1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its benzodiazepine core, which is fused with a thiadiazole ring, and its chlorine, cyclopropylmethyl, and methyl substituents. The presence of the 2,2-dioxide group further adds to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide involves multiple steps, including the formation of the benzodiazepine core, the introduction of the thiadiazole ring, and the addition of the substituents. The reaction conditions typically require specific reagents, catalysts, and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the 2,2-dioxide group suggests that the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorine atom in the benzodiazepine core can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, potentially leading to sedative or anxiolytic effects. The thiadiazole ring and other substituents may contribute to its overall biological activity by modulating its binding affinity and selectivity for different targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide include other benzodiazepine derivatives and thiadiazole-containing compounds. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of the benzodiazepine core with the thiadiazole ring and the specific substituents, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
136722-88-8 |
|---|---|
Formule moléculaire |
C14H18ClN3O2S |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
6-chloro-10-(cyclopropylmethyl)-11-methyl-2λ6-thia-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene 2,2-dioxide |
InChI |
InChI=1S/C14H18ClN3O2S/c1-9-6-18-14-11(8-17(9)7-10-2-3-10)4-12(15)5-13(14)16-21(18,19)20/h4-5,9-10,16H,2-3,6-8H2,1H3 |
Clé InChI |
LUMJACVICIMYFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2C3=C(CN1CC4CC4)C=C(C=C3NS2(=O)=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
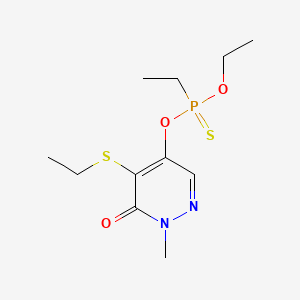
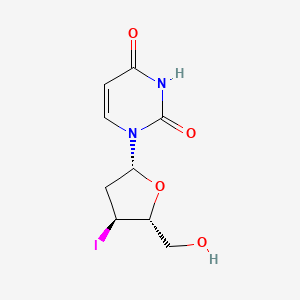
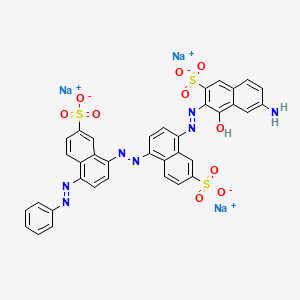
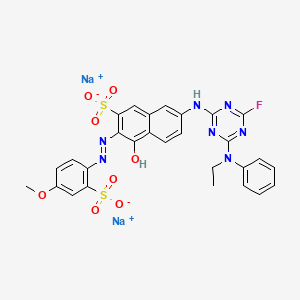
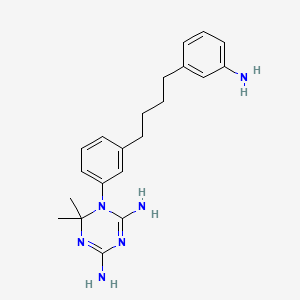
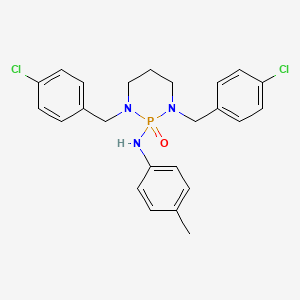
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
